molecular formula C19H24N2O7S3 B2713286 8-((3,4-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898408-44-1

8-((3,4-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2713286
CAS RN: 898408-44-1
M. Wt: 488.59
InChI Key: HIVHADVKZZOYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((3,4-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C19H24N2O7S3 and its molecular weight is 488.59. The purity is usually 95%.
BenchChem offers high-quality 8-((3,4-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((3,4-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Sulfur-containing heterocycles, including spiropyrimidinetriones and thioxopyrimidinediones, have been synthesized through reactions involving precursors such as 1-Aroyl-2-styrylsulfonylethene. These compounds, including various diazaspiro and thia-dioxide derivatives, have been characterized using IR and 1H NMR spectral data, highlighting their complex structures and potential for further chemical modifications (Reddy, Babu, & Padmavathi, 2001). Additionally, the synthesis of sulfur-containing spiro compounds has been explored, further extending the chemical versatility of such molecules (Reddy, Padmavathi, Seenaiah, & Padmaja, 1993).

Supramolecular Arrangements

Research on cyclohexane-5-spirohydantoin derivatives has revealed insights into the relationship between molecular structure and crystal structure. Studies on compounds such as 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane and its derivatives have demonstrated the influence of substituents on the cyclohexane ring on supramolecular arrangements, offering potential applications in materials science and nanotechnology (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

Catalytic and Material Applications

Studies have also delved into the synthesis of sulfonated block copolymers containing fluorenyl groups, leveraging the structural attributes of related sulfur-containing compounds for fuel-cell applications. These copolymers exhibit high proton conductivity and mechanical properties, making them promising materials for energy technologies (Bae, Miyatake, & Watanabe, 2009).

Environmental and Green Chemistry

The compound and its structural relatives have been investigated in the context of oxidative desulfurization, a crucial process in reducing sulfur content in fuels to meet environmental standards. Metal-free catalytic systems involving microporous triazine polymers have demonstrated high efficiency in sulfur removal under ambient conditions, marking a significant advancement in green chemistry and environmental sustainability (Ahmed, Yu, Puthiaraj, & Ahn, 2020).

properties

IUPAC Name

8-(3,4-dimethoxyphenyl)sulfonyl-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O7S3/c1-26-16-6-5-15(14-17(16)27-2)30(22,23)20-9-7-19(8-10-20)21(11-12-28-19)31(24,25)18-4-3-13-29-18/h3-6,13-14H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVHADVKZZOYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((3,4-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.